

4-(Pyridin-2-yl)butanoic acid hydrochloride properties

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Compound of Interest

Compound Name: 4-(Pyridin-2-yl)butanoic acid

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An In-Depth Technical Guide to **4-(Pyridin-2-yl)butanoic Acid Hydrochloride**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(Pyridin-2-yl)butanoic acid hydrochloride**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, combining a pyridine ring with a butanoic acid chain, makes it a versatile building block for synthesizing a wide array of more complex molecules and potential therapeutic agents. The pyridine moiety is a common scaffold in numerous FDA-approved drugs, highlighting the importance of such intermediates.^[1] This document delves into the compound's properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective utilization in a research setting.

Physicochemical and Structural Characteristics

4-(Pyridin-2-yl)butanoic acid hydrochloride is the salt form of **4-(pyridin-2-yl)butanoic acid**, which enhances its stability and handling properties. The core structure consists of a butyric acid molecule where the gamma (γ) carbon is attached to the C2 position of a pyridine ring. The hydrochloride salt is formed by the protonation of the basic pyridine nitrogen.

Key Physicochemical Data

The properties of the hydrochloride salt and its corresponding free acid are summarized below. This data is critical for designing experimental conditions, including solvent selection and

reaction temperature.

Property	Value	Source
IUPAC Name	4-pyridin-2-ylbutanoic acid;hydrochloride	PubChem
Synonyms	2-Pyridinebutanoic acid hydrochloride, 4-(2-Pyridinyl)butanoic acid hydrochloride	-
CAS Number	102879-51-6 (Free Acid)	[2] [3]
Molecular Formula	C ₉ H ₁₂ ClNO ₂	[4]
Molecular Weight	201.65 g/mol	[4]
Appearance	Typically an off-white to light beige solid	[5] [6]
Melting Point	84-85 °C (Free Acid)	[2]
Boiling Point	303.7±17.0 °C (Predicted, Free Acid)	[2]
pKa	4.46±0.10 (Predicted, Free Acid)	[2]
Storage Temperature	2-8°C, under inert gas (e.g., Argon)	[2]

Synthesis and Structural Elucidation

While multiple synthetic routes can be envisioned, a common and logical approach involves the reductive cleavage of a suitable precursor. The following protocol is a representative method that leverages established chemical transformations for efficient synthesis.

Proposed Synthesis Workflow: A Step-by-Step Protocol

This protocol outlines the synthesis starting from **4-oxo-4-(pyridin-2-yl)butanoic acid**, a commercially available starting material. The key transformation is a Wolff-Kishner or

Clemmensen reduction to remove the ketone, followed by conversion to the hydrochloride salt.

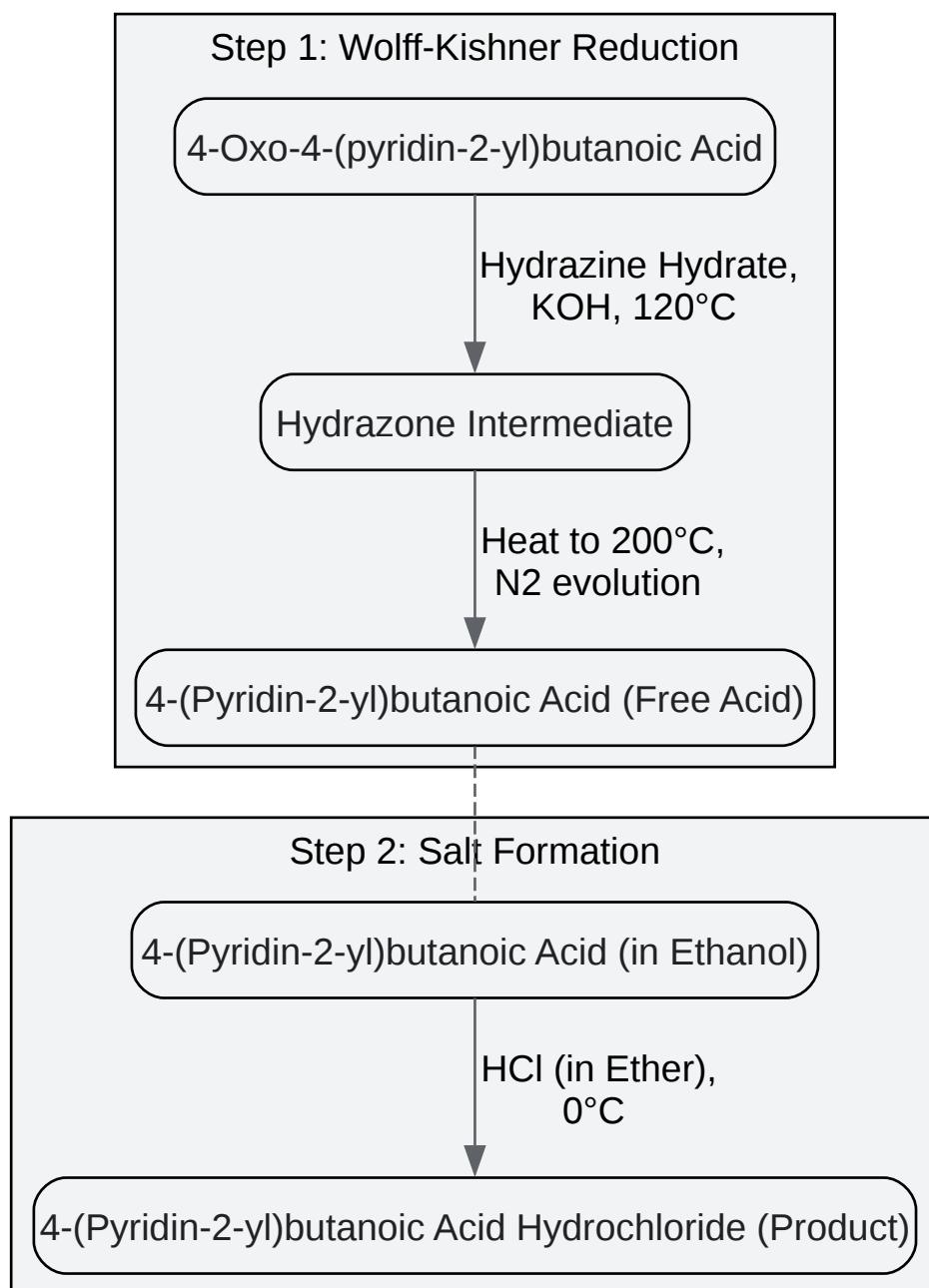
Step 1: Reduction of the Ketone (Wolff-Kishner Reduction)

- Rationale: The Wolff-Kishner reduction is a robust method for converting a ketone to an alkane under basic conditions, which is compatible with the pyridine ring.
- Procedure: a. To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add **4-oxo-4-(pyridin-2-yl)butanoic acid** (1 equivalent). b. Add diethylene glycol as the solvent, followed by hydrazine hydrate (4-5 equivalents). c. Add potassium hydroxide (4-5 equivalents) pellets. d. Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate. e. Increase the temperature to 190-200 °C to allow for the decomposition of the hydrazone and evolution of nitrogen gas, driving the reaction to completion. This step typically takes 3-4 hours. f. Cool the reaction mixture to room temperature and pour it into a beaker of cold water. g. Acidify the aqueous solution with concentrated HCl to a pH of ~4-5. The product, **4-(pyridin-2-yl)butanoic acid**, will precipitate. h. Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Formation of the Hydrochloride Salt

- Rationale: Converting the free acid to its hydrochloride salt improves its stability, crystallinity, and ease of handling. This is achieved by treating the compound with hydrochloric acid.
- Procedure: a. Dissolve the crude **4-(pyridin-2-yl)butanoic acid** from Step 1 in a minimal amount of a suitable solvent like ethanol or isopropanol. b. Cool the solution in an ice bath. c. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring until precipitation is complete. d. Collect the resulting white solid, **4-(pyridin-2-yl)butanoic acid** hydrochloride, by vacuum filtration. e. Wash the solid with cold diethyl ether and dry under vacuum.

Visualizing the Synthesis Pathway



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Caption: Proposed two-step synthesis of the target compound.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the carbon-hydrogen framework. The disappearance of the ketone signal and the appearance of aliphatic methylene signals in the final product would be key indicators of a successful reduction.
- Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound, providing definitive evidence of its identity.^{[7][8]}
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, separating it from any unreacted starting materials or byproducts.^[9]

Applications in Research and Drug Development

The true value of **4-(pyridin-2-yl)butanoic acid** hydrochloride lies in its utility as a versatile chemical intermediate. The pyridine ring is a privileged scaffold in medicinal chemistry, known to participate in hydrogen bonding and other key interactions with biological targets.^{[1][10]}

Role as a Molecular Building Block

The compound features two key functional handles for further chemical modification:

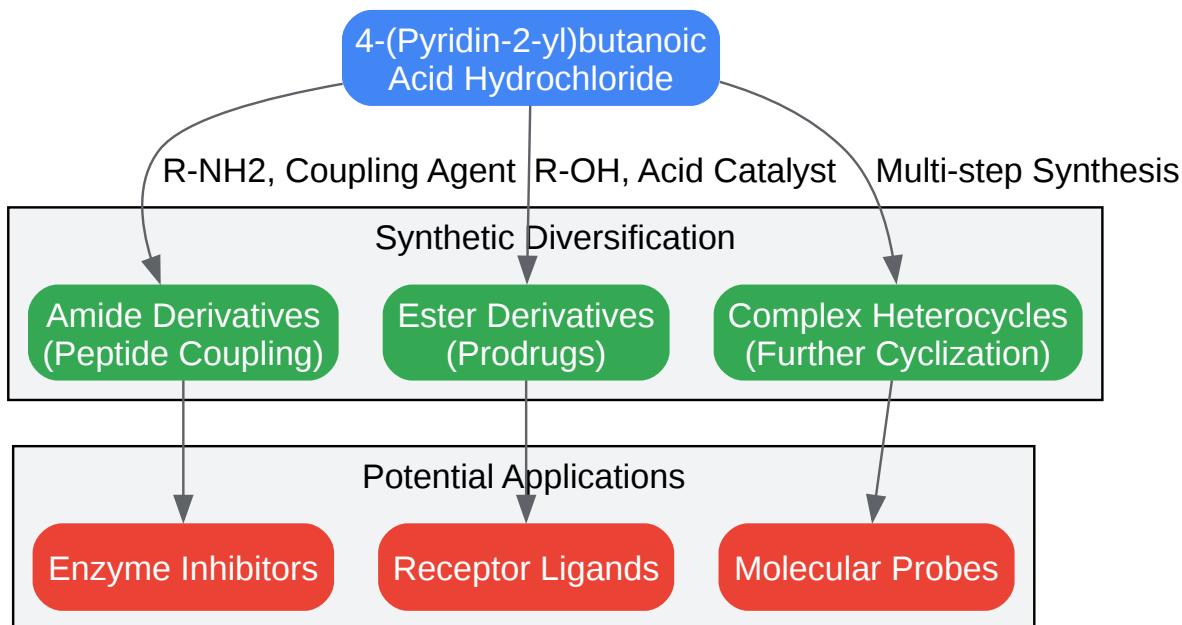
- The Carboxylic Acid Group: This functional group is readily converted into esters, amides, or other derivatives, allowing for the attachment of diverse molecular fragments. This is a cornerstone of library synthesis for screening against biological targets.
- The Pyridine Ring: While generally stable, the pyridine ring can undergo further functionalization if required, or it can serve as the primary pharmacophore that interacts with a protein's active site.

Potential Therapeutic Areas

Derivatives of pyridine-containing carboxylic acids are explored in numerous therapeutic areas. For example, related structures are investigated as enzyme inhibitors or receptor antagonists.^[10] The compound can be used to synthesize analogs of known drugs or to explore new chemical space in areas such as:

- Oncology: Bendamustine, an anticancer agent, features a butanoic acid chain attached to a complex heterocyclic system, demonstrating the utility of this type of linker in drug design.
[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Neuroscience: The pyridine scaffold is present in many centrally active agents. This intermediate could be used to develop novel compounds targeting neurological disorders.
[\[10\]](#)
- Metabolic Studies: Related compounds like 4-oxo-4-(3-pyridyl)butanoic acid are known metabolites of nicotine, making this class of molecules relevant for toxicology and metabolic pathway studies.
[\[6\]](#)[\[8\]](#)

Visualization of its Role as an Intermediate



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Caption: Role as a versatile intermediate for diverse applications.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for **4-(Pyridin-2-yl)butanoic acid hydrochloride**, a conservative approach to safety must be adopted based on data from

structurally related compounds like pyridine hydrochloride and butyric acid.[15][16]

Hazard Identification

- Skin and Eye Damage: Similar compounds are known to cause skin irritation or severe burns and serious eye damage.[15][17]
- Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4]
- Harmful if Swallowed: Acute oral toxicity may be a concern.[17]

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][17]
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[15]
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[15]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[2] The compound may be hygroscopic.[16]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it with household garbage or allow it to enter drains.[15]

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